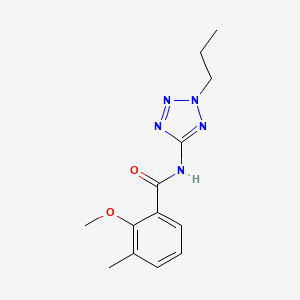
2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide (MMPTB) is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a tetrazole-based compound that has shown promise in the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have minimal toxicity in vitro and in vivo, suggesting that it may be a safe and effective treatment for cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is that it can be synthesized relatively easily in a laboratory setting. It has also been found to have minimal toxicity, which makes it a potentially safe treatment option. However, one limitation of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease states.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of focus is the development of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide as a treatment for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide in different disease states. In addition, more research is needed to fully understand the mechanism of action of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide and its potential interactions with other drugs. Finally, 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide may have potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases, which warrant further investigation.
Synthesemethoden
The synthesis of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2-methoxy-3-methylbenzoyl chloride with 2-propyl-2H-tetrazol-5-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a methoxy group. The synthesis of 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have potential applications in the treatment of cancer and inflammation. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 2-methoxy-3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has also been investigated for its potential use as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells.
Eigenschaften
IUPAC Name |
2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-4-8-18-16-13(15-17-18)14-12(19)10-7-5-6-9(2)11(10)20-3/h5-7H,4,8H2,1-3H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCQYHLQVMJOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-3-methyl-N-(2-propyltetrazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5705258.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)



![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)

![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)

![2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5705326.png)